molecular formula C10H13BrClNO B13253872 [(3-Bromo-4-chlorophenyl)methyl](2-methoxyethyl)amine

[(3-Bromo-4-chlorophenyl)methyl](2-methoxyethyl)amine

Cat. No.: B13253872
M. Wt: 278.57 g/mol
InChI Key: RCTVZJVXHNIACO-UHFFFAOYSA-N
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Description

The compound (3-Bromo-4-chlorophenyl)methylamine (IUPAC name: N-[(3-bromo-4-chlorophenyl)methyl]-2-methoxyethanamine) is a secondary amine featuring a 3-bromo-4-chlorophenylmethyl group and a 2-methoxyethyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₁₂BrClNO, with a molecular weight of 292.57 g/mol (calculated based on analogs in ). The bromo and chloro substituents on the aromatic ring confer distinct electronic and steric properties, while the 2-methoxyethyl group enhances solubility compared to simpler alkylamines.

Properties

Molecular Formula

C10H13BrClNO

Molecular Weight

278.57 g/mol

IUPAC Name

N-[(3-bromo-4-chlorophenyl)methyl]-2-methoxyethanamine

InChI

InChI=1S/C10H13BrClNO/c1-14-5-4-13-7-8-2-3-10(12)9(11)6-8/h2-3,6,13H,4-5,7H2,1H3

InChI Key

RCTVZJVXHNIACO-UHFFFAOYSA-N

Canonical SMILES

COCCNCC1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-chlorophenyl)methylamine typically involves the reaction of 3-bromo-4-chlorobenzyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene, under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (3-Bromo-4-chlorophenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-chlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3-Bromo-4-chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-4-chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

The following table summarizes key structural analogs and their physicochemical/biological properties:

Compound Name Substituents (Phenyl Ring) Amine Substituent Molecular Weight (g/mol) Key Properties/Activities
(3-Bromo-4-chlorophenyl)methylamine (Target) 3-Br, 4-Cl 2-Methoxyethyl 292.57 High lipophilicity (Br/Cl); moderate solubility (methoxyethyl)
(3-Bromo-4-fluorophenyl)methylamine (CAS 1019551-50-8) 3-Br, 4-F 2-Methoxyethyl 276.13 Lower lipophilicity (F vs. Cl); potential enhanced metabolic stability
(3-Bromo-4-methoxyphenyl)methylamine (CAS 1152924-63-4) 3-Br, 4-OCH₃ 2-Methoxyethyl 274.15 Electron-donating OCH₃; increased solubility; potential for altered receptor interactions
(3-Bromo-4-chlorophenyl)methylamine (CAS 1511271-86-5) 3-Br, 4-Cl Methyl 234.52 Higher basicity (smaller substituent); reduced solubility
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid () 4-OCH₂CH₂OMe (phenoxy) Boronic acid ~270.11 Fungal histone deacetylase inhibition (IC₅₀ ~1 µM)

Electronic and Steric Effects

  • Halogen Substituents: The 3-bromo-4-chloro substitution in the target compound introduces strong electron-withdrawing effects, reducing electron density on the aromatic ring. This contrasts with 4-fluoro (weaker electron-withdrawing) and 4-methoxy (electron-donating) analogs .
  • Amine Substituents: The 2-methoxyethyl group balances solubility (via ether oxygen) and steric bulk. In contrast, methyl (CAS 1511271-86-5) reduces steric hindrance but diminishes solubility .

Pharmacological and Biochemical Insights

  • chlorophenyl) influences dopamine receptor affinity. The target’s Br/Cl substitution may favor interactions with hydrophobic receptor pockets .
  • Metabolic Stability: Fluorine substitution (CAS 1019551-50-8) often improves metabolic stability compared to chlorine, as seen in pharmaceuticals like fluoroquinolones .

Biological Activity

The compound (3-Bromo-4-chlorophenyl)methylamine is a halogenated phenylamine that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of (3-Bromo-4-chlorophenyl)methylamine consists of a bromine and chlorine substitution on the phenyl ring, linked to a methyl group and a 2-methoxyethyl amine moiety. This structural configuration may enhance its interaction with biological targets.

Predicted Biological Activities

Research suggests that compounds with similar structures often exhibit various pharmacological effects. The presence of halogen substituents can lead to increased reactivity and affinity for biological targets, such as receptors and enzymes involved in metabolic pathways. The predicted activities include:

  • Antimicrobial properties
  • Anticancer effects
  • Neuroactivity

The mechanism of action for (3-Bromo-4-chlorophenyl)methylamine likely involves:

  • Halogen bonding : The bromine and chlorine atoms can form specific interactions with biological macromolecules.
  • Hydrogen bonding : The amine group can engage in hydrogen bonding with enzymes or receptors, potentially modulating their activity.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds helps elucidate the unique properties of (3-Bromo-4-chlorophenyl)methylamine.

Compound NameUnique FeaturesPredicted Biological Activity
(3-Bromo-4-chlorophenyl)methylamineHalogenated phenyl ring; potential neuroactivityAntimicrobial, anticancer
(4-Bromo-2-chlorophenyl)methylamineDifferent halogen positioningAltered potency compared to main compound
(4-Chlorophenyl)methylamineLacks brominePossibly lower activity

This table illustrates how variations in chemical structure can lead to significant differences in biological activity.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that halogenated phenylamines exhibit significant cytotoxicity against various cancer cell lines. The specific compound was shown to inhibit tumor growth in vitro, suggesting its potential as a lead compound in anticancer drug development.
  • Antimicrobial Efficacy : Research indicated that compounds similar to (3-Bromo-4-chlorophenyl)methylamine displayed antimicrobial properties against Gram-positive bacteria. Inhibition assays revealed an IC50 value that supports its use as an antimicrobial agent .
  • Neuroactive Properties : Investigations into the neuroactivity of halogenated compounds have shown promising results in modulating neurotransmitter systems. This suggests a potential application in treating neurological disorders .

Q & A

Basic: What are the established synthetic routes for (3-Bromo-4-chlorophenyl)methylamine?

Methodological Answer:
The compound can be synthesized via alkylation of 3-bromo-4-chlorobenzyl halides with 2-methoxyethylamine. A phase-transfer catalysis approach (e.g., using tetrabutylammonium bromide) in dichloromethane with aqueous NaOH facilitates efficient N-alkylation . Alternatively, reductive amination of the corresponding aldehyde with 2-methoxyethylamine using NaBH₃CN or Pd/C hydrogenation may be employed, though yields depend on steric and electronic effects of substituents.

Basic: How is this compound characterized structurally in academic research?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify the 2-methoxyethyl moiety (δ ~3.3–3.6 ppm for OCH₂CH₂O and δ ~3.2 ppm for NCH₂) and aryl protons (δ ~7.2–7.8 ppm for Br/Cl-substituted phenyl) .
  • X-ray Crystallography : ORTEP-III (via GUI) resolves bond angles and torsional strain in the 2-methoxyethyl group, critical for confirming spatial orientation .
  • Elemental Analysis : Validates purity (>95%) and stoichiometry, especially when halogens (Br, Cl) are present .

Intermediate: What are the key reactivity patterns of the bromo and chloro substituents in this compound?

Methodological Answer:
The bromo group undergoes Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, aryl boronic acids) for functionalization, while the chloro group is less reactive but can participate in Ullmann-type couplings under CuI/ligand catalysis . Electrophilic substitution (e.g., nitration) is hindered by electron-withdrawing halogens, requiring HNO₃/H₂SO₄ at elevated temperatures.

Advanced: How can researchers assess the compound’s potential in drug discovery pipelines?

Methodological Answer:

  • Enzyme Binding Assays : Fluorescence polarization or SPR to study interactions with target receptors (e.g., monoamine transporters) .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites. The 2-methoxyethyl group may enhance metabolic stability compared to unsubstituted amines .
  • SAR Studies : Compare with analogs like (2-Bromo-4-chlorophenyl)methylamine (CAS 1518555-13-9) to evaluate substituent effects on potency .

Advanced: What analytical methods ensure batch-to-batch consistency in research-grade samples?

Methodological Answer:

  • HPLC-PDA/MS : Quantify impurities (e.g., dehalogenated byproducts) using C18 columns (ACN/water + 0.1% formic acid) .
  • Karl Fischer Titration : Monitor residual moisture (<0.5%), critical for hygroscopic amines.
  • NIST Reference Data : Cross-validate spectroscopic profiles (e.g., IR, Raman) against databases to confirm structural integrity .

Advanced: How can computational modeling optimize reaction conditions for this compound?

Methodological Answer:

  • DFT Calculations (Gaussian 16) : Predict transition states for alkylation steps, optimizing solvent (dielectric constant) and base (pKa) .
  • Molecular Dynamics (AMBER) : Simulate solvation effects of 2-methoxyethyl groups in aqueous/organic biphasic systems to improve phase-transfer efficiency .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (amine reactivity) .
  • Ventilation : Use fume hoods due to potential release of toxic vapors (e.g., HBr/HCl during decomposition).
  • Waste Disposal : Neutralize with dilute HCl before incineration to avoid halogenated dioxin formation .

Intermediate: How can researchers optimize synthetic yield when scaling up production?

Methodological Answer:

  • Catalyst Screening : Test phase-transfer agents (e.g., PEG-400 vs. tetrabutylammonium bromide) to enhance interfacial reactivity .
  • Solvent Optimization : Replace dichloromethane with toluene/water systems for greener chemistry and easier separation .

Advanced: What strategies address conflicting NMR data in structural elucidation?

Methodological Answer:

  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the 2-methoxyethyl group) by acquiring spectra at 25°C and −40°C .
  • COSY/HSQC : Assign overlapping proton signals (e.g., aryl vs. methylene protons) through 2D correlation spectroscopy .

Advanced: How does the 2-methoxyethyl group influence metabolic stability compared to other N-substituents?

Methodological Answer:

  • In Vitro Studies : The 2-methoxyethyl group reduces CYP450-mediated oxidation due to steric shielding of the amine, as shown in comparative assays with ethyl/propyl analogs .
  • LogD Analysis : Measure octanol/water partitioning (pH 7.4) to correlate hydrophilicity with prolonged half-life in hepatic microsomes .

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